![molecular formula C15H12AlF9O6 B089263 Aluminum,1,1-trifluoro-2,4-pentanedionato)- CAS No. 14354-59-7](/img/structure/B89263.png)
Aluminum,1,1-trifluoro-2,4-pentanedionato)-
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Overview
Description
“Aluminum,1,1-trifluoro-2,4-pentanedionato)-” is a chemical compound that has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Synthesis Analysis
The synthesis of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” involves a one-step procedure from hydrated cobalt (II) carbonate and 10% hydrogen peroxide, in which tert-butyl alcohol is used as a component of the solvent .
Molecular Structure Analysis
The molecular structure of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” has been investigated by Density Functional Theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactions of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” have been studied using 1H-NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Aluminum,1,1-trifluoro-2,4-pentanedionato)-” include a liquid form, a refractive index of n20/D 1.388 (lit.), a boiling point of 105-107 °C (lit.), and a density of 1.27 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Vapor Deposition to Produce Alumina
Research by Rhoten and DeVore (1997) used evolved gas analysis and Fourier transform infrared spectroscopy to study the pyrolysis of tris(2,4-pentanedionato)aluminum. This process, conducted in vacuum and low-pressure water vapor atmospheres, led to the production of Al2O3 (alumina), carbon, water vapor, and several volatile organic products. The study highlighted the utility of tris(2,4-pentanedionato)aluminum in producing largely pure alumina between 600 and 700 K in a water vapor atmosphere, showing its potential in chemical vapor deposition processes (Rhoten & DeVore, 1997).
Thermal Properties
Murray and Hill (1983) determined the sublimation enthalpy of tris(2,4-pentanedionato)aluminium(III) through differential scanning calorimetry. Their findings contribute to understanding the thermal properties of this compound, vital for its application in various high-temperature processes (Murray & Hill, 1983).
Electronic Absorption Spectra
The study of electronic absorption spectra of tris(2,4-pentanedionato)aluminum complexes was conducted by Murakami and Nakamura (1966). They focused on understanding the electronic transitions in these complexes, which is crucial for applications in fields like optoelectronics and photonics (Murakami & Nakamura, 1966).
Preparation of Aluminum-Doped Zinc Oxide Films
Nishino, Ohshio, and Kamata (1992) explored the preparation of aluminum-doped zinc oxide films using tris(2,4-pentanedionato)aluminum as a source material. Their research contributes to the development of transparent electrode materials, emphasizing the compound's role in the electronics industry (Nishino, Ohshio, & Kamata, 1992).
Catalytic Applications in Reduction Chemistry
Nikonov (2017) discussed the application of aluminum compounds, including tris(2,4-pentanedionato)aluminum, in catalytic reduction processes. This research underscores the compound's potential in various chemical syntheses and industrial applications (Nikonov, 2017).
Structural Analysis
Morris and Hilderbrandt (1979) conducted a gas phase electron diffraction study to determine the structure of tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)aluminum(III). Their work provides critical information for understanding the molecular structure and bonding in such complexes (Morris & Hilderbrandt, 1979).
Safety and Hazards
properties
InChI |
InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLSXYCYWOAAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15AlF9O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum,1,1-trifluoro-2,4-pentanedionato)- | |
CAS RN |
14354-59-7 |
Source
|
Record name | NSC177685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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